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Compound of Interest

Compound Name: 2CB-Ind

Cat. No.: B3064264 Get Quote

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,

and drug development professionals interested in the pharmacology of 2CB-Ind, a

conformationally-restricted phenethylamine derivative. This document details its

pharmacological profile, the downstream signaling pathways associated with its presumed

target, the serotonin 5-HT2C receptor, and the experimental protocols utilized to characterize

such compounds.

Introduction
2CB-Ind, or (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, is a rigid analog

of the classic psychedelic phenethylamine, 2C-B. Developed by the laboratory of David E.

Nichols, 2CB-Ind was synthesized to investigate the bioactive conformation of phenethylamine

ligands at serotonin 5-HT2A receptors.[1] Its rigid structure, where the ethylamine side chain is

incorporated into an indane ring system, provides valuable insights into the structural

requirements for receptor binding and activation. While much of the published research has

focused on its potent activity at the 5-HT2A receptor, 2CB-Ind is also recognized as a selective

agonist for the 5-HT2C receptor.[1] This guide will focus on the available data and

methodologies relevant to its function as a 5-HT2C receptor agonist.

Pharmacological Profile
The pharmacological profile of 2CB-Ind is characterized by its binding affinity and functional

potency at serotonin receptors. While specific quantitative data for 2CB-Ind at the 5-HT2C
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receptor is not readily available in the cited literature, the data for its parent compound, 2C-B,

provides a valuable point of comparison.

Table 1: Quantitative Pharmacological Data for 2CB-Ind and 2C-B

Compound Receptor Parameter Value Species Reference

Racemic

2CB-Ind

human 5-

HT2A
Ki 47 nM Human [1]

2C-B
human 5-

HT2A
EC50 1.2 nM Human [2][3]

human 5-

HT2A
Emax 101% Human [2][3]

human 5-

HT2C
EC50 0.63 nM Human [2][3]

human 5-

HT2C
Emax 98% Human [2][3]

human 5-

HT2B
EC50 13 nM Human [2][3]

human 5-

HT2B
Emax 97% Human [2][3]

Note: Ki represents the inhibition constant, indicating binding affinity. EC50 (half-maximal

effective concentration) indicates the potency of the compound in a functional assay, and Emax

represents the maximum efficacy relative to the endogenous ligand, serotonin.

Signaling Pathways of 5-HT2C Receptor Activation
Agonist binding to the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily

initiates a signaling cascade through the Gq/11 protein pathway. This canonical pathway leads

to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG

activates protein kinase C (PKC).
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Canonical 5-HT2C Receptor Gq Signaling Pathway.

Experimental Protocols
The characterization of a novel compound like 2CB-Ind as a selective 5-HT2C receptor agonist

involves a series of in vitro experiments to determine its binding affinity, functional potency, and

efficacy. The following are detailed methodologies for key experiments typically cited in such

studies.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 2CB-Ind for the 5-HT2C receptor.

Protocol:

Cell Culture and Membrane Preparation:

HEK-293 cells stably expressing the human 5-HT2C receptor are cultured under standard

conditions.

Cells are harvested, and crude membrane preparations are obtained by homogenization

and centrifugation. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-

HCl, pH 7.4).

Binding Assay:
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Membrane homogenates (containing a specific amount of protein, e.g., 10-20 µg) are

incubated with a radiolabeled antagonist for the 5-HT2C receptor (e.g., [³H]mesulergine) at

a concentration near its Kd.

A range of concentrations of the unlabeled test compound (2CB-Ind) are added to

compete with the radioligand for binding.

Non-specific binding is determined in the presence of a high concentration of a known

non-radioactive 5-HT2C antagonist (e.g., mianserin).

Incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g.,

60 minutes).

Detection and Data Analysis:

The reaction is terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

The radioactivity retained on the filters is quantified using liquid scintillation counting.

The IC50 value (concentration of the test compound that inhibits 50% of the specific

binding of the radioligand) is determined by non-linear regression analysis of the

competition binding data.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.

Functional Assays (Phosphoinositide Hydrolysis)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of 2CB-Ind at the

5-HT2C receptor by measuring the accumulation of inositol phosphates.

Protocol:

Cell Culture and Labeling:

HEK-293 cells expressing the human 5-HT2C receptor are seeded in multi-well plates.
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The cells are incubated overnight with [³H]myo-inositol to label the cellular

phosphoinositide pools.

Agonist Stimulation:

The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol

monophosphatase and allow for the accumulation of inositol phosphates).

Cells are then stimulated with various concentrations of the test compound (2CB-Ind) for a

specific time (e.g., 60 minutes) at 37°C.

A known 5-HT2C agonist (e.g., serotonin) is used as a positive control.

Extraction and Quantification:

The incubation is terminated by the addition of a cold acid solution (e.g., perchloric acid).

The total inositol phosphates are separated from free [³H]myo-inositol using anion-

exchange chromatography.

The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

Data Analysis:

The data are normalized to the response produced by a maximal concentration of the

reference agonist (serotonin).

EC50 and Emax values are determined by fitting the concentration-response data to a

sigmoidal dose-response curve using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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